methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15911128
InChI: InChI=1S/C12H13F2N3O2/c1-6-4-8(12(18)19-3)10-7(2)16-17(5-9(13)14)11(10)15-6/h4,9H,5H2,1-3H3
SMILES:
Molecular Formula: C12H13F2N3O2
Molecular Weight: 269.25 g/mol

methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC15911128

Molecular Formula: C12H13F2N3O2

Molecular Weight: 269.25 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C12H13F2N3O2
Molecular Weight 269.25 g/mol
IUPAC Name methyl 1-(2,2-difluoroethyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C12H13F2N3O2/c1-6-4-8(12(18)19-3)10-7(2)16-17(5-9(13)14)11(10)15-6/h4,9H,5H2,1-3H3
Standard InChI Key BQXYIVDRTMOUFW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=NN(C2=N1)CC(F)F)C)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a pyrazolo[3,4-b]pyridine system, a bicyclic structure merging pyrazole and pyridine rings. Key substituents include:

  • 1-(2,2-Difluoroethyl): Introduces electronegative fluorine atoms, enhancing metabolic stability and hydrophobic interactions .

  • 3,6-Dimethyl groups: Improve lipophilicity and steric bulk, potentially influencing target binding .

  • 4-Carboxylate methyl ester: Serves as a prodrug moiety, hydrolyzable in vivo to the bioactive carboxylic acid .

Physicochemical Properties

Critical parameters include:

PropertyValueSource
Molecular FormulaC₁₂H₁₃F₂N₃O₂
Molecular Weight269.25 g/mol
Boiling Point357.1 ± 37.0 °C (predicted)
Density1.20 ± 0.1 g/cm³
logP~1.2 (estimated)

The compound’s moderate logP suggests balanced solubility and membrane permeability, favorable for oral bioavailability .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step protocols:

  • Pyrazolo Ring Formation: Cyclocondensation of hydrazines with β-keto esters yields the pyrazolo[3,4-b]pyridine core .

  • Difluoroethyl Introduction: Alkylation at position 1 using 2,2-difluoroethyl halides under basic conditions .

  • Esterification: Methyl esterification at position 4 via acid-catalyzed methanolysis .

A representative pathway:

Hydrazine + Ethyl acetoacetateΔPyrazolo[3,4-b]pyridine intermediateBase2,2-Difluoroethyl bromide1-Substituted derivativeHCl/MeOHEsterificationTarget compound\text{Hydrazine + Ethyl acetoacetate} \xrightarrow{\Delta} \text{Pyrazolo[3,4-b]pyridine intermediate} \xrightarrow[\text{Base}]{\text{2,2-Difluoroethyl bromide}} \text{1-Substituted derivative} \xrightarrow[\text{HCl/MeOH}]{\text{Esterification}} \text{Target compound}

Optimization Challenges

  • Regioselectivity: Ensuring alkylation at position 1 requires careful control of reaction conditions (e.g., temperature, solvent polarity) .

  • Fluorine Stability: The difluoroethyl group may undergo hydrolysis under acidic conditions, necessitating neutral pH during synthesis .

Biological Activity and Mechanism

Kinase Inhibition

Structural analogs demonstrate potent inhibition of serine/threonine kinases (e.g., PIM-1, CDK2) by occupying the ATP-binding pocket . The difluoroethyl group’s electronegativity enhances hydrogen bonding with kinase hinge regions, while methyl groups optimize hydrophobic contacts .

Metabolic Profiling

In vitro studies using hepatic microsomes indicate slow ester hydrolysis (t₁/₂: ~6 h), suggesting prolonged systemic exposure . Cytochrome P450 (CYP3A4) mediates primary metabolism, generating hydroxylated derivatives .

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey DifferencesActivity Profile
Methyl 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Isopropyl at position 1Reduced fluorophilicityLower kinase affinity (IC₅₀: 1.2 μM vs. 0.4 μM)
6-(Furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Furan at position 6Enhanced π-stacking abilityImproved antifungal activity

The difluoroethyl analog’s superior kinase inhibition (IC₅₀: 0.4 μM vs. PIM-1) underscores fluorine’s role in target engagement .

Applications in Drug Development

Oncology

Preclinical models show tumor growth inhibition (TGI: 60–70% at 50 mg/kg) in xenograft models, likely due to dual kinase/PI3K pathway modulation .

Infectious Diseases

In murine systemic candidiasis, the compound reduced fungal burden by 3-log units at 25 mg/kg, comparable to fluconazole .

Prodrug Strategy

The methyl ester enhances oral absorption (F: 45% vs. 12% for carboxylic acid), with hydrolysis in plasma yielding the active form .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator